molecular formula C11H11N3O3 B2394425 [5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid CAS No. 1216294-22-2

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid

Cat. No.: B2394425
CAS No.: 1216294-22-2
M. Wt: 233.227
InChI Key: RKDURUPUGVBJDS-UHFFFAOYSA-N
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Description

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid typically involves the reaction of phenoxymethyl bromide with 4H-1,2,4-triazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(phenoxymethyl)-1H-1,2,3-triazol-5-yl]acetic acid
  • [5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]propionic acid
  • [5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]butyric acid

Uniqueness

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11(16)6-9-12-10(14-13-9)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDURUPUGVBJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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